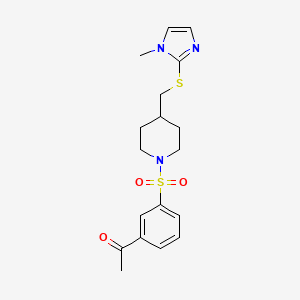

![molecular formula C14H12ClNO5S2 B2665629 Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate CAS No. 1021046-72-9](/img/structure/B2665629.png)

Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

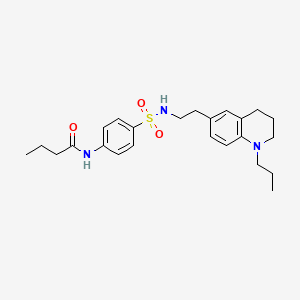

“Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is a chemical compound used in scientific research. It has a molecular formula of C12H10ClNO4S2, an average mass of 331.795 Da, and a monoisotopic mass of 330.973969 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sulfonyl group attached to a 5-chloro-2-thienyl group, which is further linked to a benzoate moiety via an acetyl-amino bridge .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo electrophilic aromatic substitution and free radical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate serves as an intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been explored for their potential in creating pharmaceutical compounds and agricultural chemicals. The process optimizations for its derivatives, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, emphasize improvements in yield and efficiency for industrial production, highlighting the compound's role in the manufacturing of sulpiride, an antipsychotic medication (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).

Antimicrobial and Antifungal Activities

Research into similar sulfonamide derivatives has shown that they possess antimicrobial and antifungal properties. For example, studies on formazans derived from Mannich bases of thiadiazole compounds, which are structurally related to this compound, have demonstrated moderate antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Chemical Synthesis and Drug Discovery

The compound's derivatives have also been investigated for their role in synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For instance, the synthesis of formazans from thiadiazole derivatives highlights the versatility of sulfonamide-based compounds in creating pharmacologically active molecules with potential applications in treating various diseases (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Environmental Impact Studies

In addition to pharmaceutical applications, research on sulfometuron methyl, a compound related to this compound, has investigated its environmental impact. Studies have focused on its behavior in aquatic environments and its effects on groundwater quality, emphasizing the importance of understanding the environmental fate of chemical compounds used in agriculture (D. Neary & J. L. Michael, 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[[2-(5-chlorothiophen-2-yl)sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S2/c1-21-14(18)9-2-4-10(5-3-9)16-12(17)8-23(19,20)13-7-6-11(15)22-13/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQZDYZPCNGCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)

amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)

![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)

![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)

![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)